(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-N-[(4-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-11(5-7-12)9-13-8-10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXOAOGYFJSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding secondary or tertiary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in aryl substituents, alkyl groups, or core structures. Key differences in molecular properties and synthetic routes are highlighted.
Substitution on the Aromatic Ring
Variations in the aryl group significantly alter electronic and steric profiles:
Variations in the Alkyl Group
Modifications to the cyclopropyl-containing alkyl chain impact steric and conformational properties:
Pharmacological Analogs
While direct activity data for the target compound are unavailable, related diphenethylamines (e.g., HS666 and HS665 in ) demonstrate KOR selectivity. For example:
Biological Activity
(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine, with the molecular formula CHNO, is an organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and various biological activities supported by research findings and case studies.
The synthesis of this compound typically involves a nucleophilic substitution reaction between cyclopropylmethylamine and 4-methoxybenzyl chloride under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, with the reaction often conducted under reflux conditions for optimal yield.
The biological activity of this compound is attributed to its structural components, particularly the amine and methoxy groups. The amine group can form hydrogen bonds with various biological targets, influencing their activity. Additionally, the aromatic ring can engage in π-π interactions, which may further modulate the compound's biological effects.
1. Cardiovascular Effects
Research indicates that this compound may have significant implications in cardiac health. Preliminary studies suggest that derivatives of this compound can enhance calcium handling in cardiac cells:
| Compound | EC50 (nM) | Biological Activity |
|---|---|---|
| 11c | 16 | SERCA2 activation |
| 12a | 383 | SERCA2 activation |
These results highlight its potential as a therapeutic agent for improving cardiac function by modulating calcium cycling mechanisms .
2. Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. Computational studies suggest that structural analogs may inhibit acetylcholinesterase (AChE), a key target for Alzheimer's disease treatment. Molecular docking studies have indicated promising binding affinities, suggesting that these compounds could serve as effective alternatives to existing AChE inhibitors with fewer side effects .
3. Antimicrobial Activity
In addition to cardiovascular and neuroprotective effects, this compound has been investigated for antimicrobial properties. Various derivatives have shown potential against certain bacterial strains, indicating a broader spectrum of biological activity that warrants further exploration in drug development contexts.
Case Studies
Case Study 1: Cardiac Function Improvement
In one study involving mouse heart microsomes, derivatives of this compound significantly improved ATPase activity compared to control samples. This suggests therapeutic potential in enhancing cardiac function through improved calcium handling mechanisms .
Case Study 2: Neuroprotective Potential
A separate study evaluated the neuroprotective effects of related compounds against AChE inhibition. The findings indicated that certain analogs exhibited strong binding affinities, supporting their potential use in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. Q1. What are the standard synthetic routes for (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine?
The compound is synthesized via reductive amination between 4-methoxybenzaldehyde and cyclopropylmethylamine. A reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is used in methanol or ethanol at room temperature . Post-reaction, purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .
Advanced Synthesis Challenges
Q. Q2. How can researchers address scalability challenges in synthesizing this compound?
Industrial-scale synthesis employs continuous flow reactors to optimize reaction kinetics and reduce side products. Automated systems control temperature and stoichiometry, while high-performance liquid chromatography (HPLC) ensures batch consistency. For purification, flash chromatography or distillation under reduced pressure improves yield (>80%) .
Basic Structural Characterization
Q. Q3. What analytical techniques confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies cyclopropyl (δ 0.5–1.5 ppm) and methoxyphenyl (δ 3.8 ppm for OCH₃) groups .
- Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 218.3 (C₁₃H₁₇NO⁺) .
- Infrared (IR) Spectroscopy: Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
Advanced Structural Analysis
Q. Q4. How can computational methods enhance structural insights?
Quantum chemical calculations (e.g., DFT-B3LYP/6-31G*) predict bond lengths, angles, and electronic properties. Molecular orbital visualization (HOMO/LUMO) reveals reactivity hotspots, while normal mode frequency analysis validates vibrational spectra . These methods complement experimental data to resolve ambiguous NMR signals or stereochemistry .
Basic Biological Screening
Q. Q5. What in vitro assays are used to assess biological activity?
- Enzyme Inhibition Assays: Measure IC₅₀ against targets like monoamine oxidases (MAOs) using fluorometric substrates .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin receptors) quantify binding affinity (Kᵢ) .
- Cytotoxicity Screening: MTT assays in HEK-293 or HepG2 cells determine EC₅₀ values .
Advanced Mechanistic Studies
Q. Q6. How do researchers investigate the compound’s mechanism of action?
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses with protein targets (e.g., 5-HT₂A receptors) .
- Kinetic Studies: Surface plasmon resonance (SPR) measures on/off rates (kₒₙ/kₒff) for receptor interactions .
- Metabolic Profiling: LC-MS/MS identifies metabolites in liver microsomes to assess metabolic stability .
Data Contradiction Resolution
Q. Q7. How to resolve discrepancies in biological activity data?
- Purity Verification: Re-analyze batches via HPLC to rule out impurities (>99% purity required) .
- Assay Optimization: Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .
- Orthogonal Techniques: Cross-validate receptor binding data with functional assays (e.g., cAMP accumulation) .
Structure-Activity Relationship (SAR) Studies
Q. Q8. What structural modifications enhance target affinity?
- Substituent Effects: Replacing the methoxy group with electron-withdrawing groups (e.g., -NO₂) increases MAO-B inhibition (IC₅₀ from 12 μM to 4 μM) .
- Alkyl Chain Variations: Extending the cyclopropylmethyl to neopentyl improves lipophilicity (logP from 2.1 to 3.5), enhancing blood-brain barrier penetration .
Safety and Handling
Q. Q9. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation (LD₅₀ > 500 mg/kg in rats) .
- Spill Management: Neutralize with 10% acetic acid and adsorb with vermiculite .
Emerging Research Applications
Q. Q10. What novel applications are being explored?
- Neuroprotection: Preclinical studies suggest attenuation of Aβ-induced toxicity in neuronal cells (50% reduction at 10 μM) .
- Anticancer Agents: Synergistic effects with doxorubicin in MCF-7 cells (combination index = 0.7) via p53 activation .
- Antimicrobial Development: MIC of 8 μg/mL against Staphylococcus aureus MRSA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
